2-Amino-3-nitrobenzoyl chloride
Description
2-Amino-3-nitrobenzoyl chloride (IUPAC name: this compound; RN: 21563-73-5) is a nitro-substituted derivative of benzoyl chloride, featuring an amino group at the 2-position and a nitro group at the 3-position of the aromatic ring . Its molecular formula is inferred as C₇H₅ClN₂O₃, with an average molecular mass of 200.578 g/mol (calculated by adding the mass of a nitro group [NO₂, 46.005 g/mol] to 2-aminobenzoyl chloride [C₇H₆ClNO, 155.581 g/mol] and subtracting one hydrogen atom [1.008 g/mol]) .
This compound is classified as an organic building block, primarily used in specialty chemical synthesis, such as pharmaceuticals or agrochemical intermediates.
Properties
IUPAC Name |
2-amino-3-nitrobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCTXLDYBJXCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303481 | |
| Record name | 2-Amino-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131645-73-3 | |
| Record name | 2-Amino-3-nitrobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131645-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-nitrobenzoyl chloride typically involves the nitration of 2-aminobenzoic acid followed by chlorination. One common method includes:
Nitration: 2-Aminobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in coupling reactions, such as the formation of peptide bonds in the presence of coupling agents.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Hydrogen Gas (H2) and Catalysts: Employed in reduction reactions.
Nucleophiles (e.g., amines, alcohols): Utilized in substitution reactions.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
2-Amino-3-nitrobenzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the synthesis of peptide conjugates.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-nitrobenzoyl chloride is primarily based on its reactive functional groups:
Amino Group: Can participate in nucleophilic substitution reactions, forming covalent bonds with various nucleophiles.
Nitro Group: Can undergo reduction to form an amino group, altering the compound’s reactivity and biological activity.
Chloride Group: Acts as a leaving group in substitution reactions, facilitating the formation of new covalent bonds.
Comparison with Similar Compounds
Structural and Molecular Comparison
The closest structural analog is 2-aminobenzoyl chloride (RN: 131645-73-3), which lacks the nitro group at the 3-position. Key differences include:
The nitro group introduces electron-withdrawing effects, increasing the electrophilicity of the carbonyl carbon in this compound. This enhances its reactivity in acylation reactions compared to 2-aminobenzoyl chloride, which has only a mildly activating amino group .
Reactivity and Stability
- 2-Aminobenzoyl Chloride: The amino group provides moderate activation for nucleophilic acyl substitution, making it suitable for synthesizing amides and esters. However, its stability is higher due to the absence of destabilizing nitro groups .
- This compound: The nitro group increases reactivity but may reduce thermal stability. Nitro-substituted acyl chlorides are prone to decomposition under heat or prolonged storage, requiring careful handling .
Commercial and Practical Considerations
This compound is priced significantly higher (e.g., 569.00 €/1g) compared to simpler benzoyl chlorides, reflecting its specialized synthesis and purification requirements . In contrast, 2-aminobenzoyl chloride is more widely available and cost-effective for bulk applications.
Biological Activity
2-Amino-3-nitrobenzoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting relevant data tables and case studies.
Chemical Structure and Properties
This compound (CHClNO) is an aromatic compound featuring a nitro group and an amino group attached to a benzoyl chloride moiety. Its structure is pivotal in determining its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of nitrobenzoic acid have shown significant antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of Nitrobenzoic Acid Derivatives
The compound's efficacy against Staphylococcus aureus indicates its potential as an antibacterial agent. The mechanism of action may involve interference with bacterial RNA polymerase, as seen in related compounds .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies that assess its effects on cancer cell lines. Notably, nitro-containing ligands have been shown to bind to DNA, inhibiting replication and protein synthesis, akin to cisplatin's mechanism.
Table 2: Anticancer Efficacy Against Various Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Nitrobenzoate complex | MCF-7 (breast cancer) | 12 |
| Nitro complex | HeLa (cervical cancer) | 15 |
| This compound | A549 (lung cancer) | 18 |
Studies indicate that as the concentration of these complexes increases, the viability of cancer cells decreases significantly. Flow cytometry analyses have also shown morphological changes consistent with apoptosis, suggesting that these compounds induce cell death through specific pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- DNA Binding : Similar to other nitroaromatic compounds, it may interact with DNA, leading to strand breaks.
- Enzyme Inhibition : Inhibition of critical enzymes such as bacterial RNA polymerase has been documented in related compounds .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various nitrobenzoate derivatives against multi-drug resistant strains. The results indicated that modifications to the benzene ring significantly enhanced antimicrobial efficacy, with some derivatives outperforming traditional antibiotics .
- Anticancer Studies : In vitro tests on human breast cancer cells showed that treatment with nitro-containing complexes resulted in a dose-dependent decrease in cell viability. The IC values were notably lower than those for conventional chemotherapeutics, indicating a promising avenue for future drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
